ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate
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Overview
Description
The compound “ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate” is a complex organic molecule that contains several functional groups. It has an ethyl group, an amino group, a dichlorobenzoyl group, and a carboxylate group attached to a pyrazole ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, which is a five-membered ring with two nitrogen atoms, is a key feature of this molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amino group (-NH2) can participate in acid-base reactions, and the carboxylate group (-COO-) can undergo reactions typical of esters .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .Scientific Research Applications
Selective Synthesis Applications
Ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate is involved in selective synthesis processes. For example, it undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are convertible to their 1-unsubstituted analogs. This process is significant for the synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, contributing to the development of novel chemical entities with potential biological activities (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Corrosion Inhibition
In the industrial sector, certain derivatives of this compound have been investigated as corrosion inhibitors for mild steel, particularly in the pickling process. The compounds demonstrate high efficiency and the ability to form protective adsorbed films on metal surfaces, following the Langmuir adsorption isotherm. This application is critical for extending the lifespan of metal structures and components in corrosive environments (Dohare, Ansari, Quraishi, & Obot, 2017).
Fluorescent Molecule Synthesis
This compound has been used in the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, one of the synthesized pyrazolo[1,5-a]pyrimidines was identified as a novel fluorescent molecule with potential as an attractive fluorophore due to its strong fluorescence intensity, offering possibilities in biological imaging and molecular probes (Wu, Chen, Li, Zou, Hu, & Yang, 2006).
Crystal Structure Analysis
The compound has also been explored in crystal structure analysis to understand its molecular and crystalline properties. Determining the crystal structure of this compound derivatives aids in elucidating their chemical behavior, reactivity, and potential applications in various fields, including material science and pharmaceuticals. The crystal structure studies provide insights into the molecular interactions, bonding patterns, and spatial arrangements, which are crucial for designing molecules with desired properties (Minga, 2005).
Mechanism of Action
Target of Action
Similar compounds such as 2-aminothiazole-4-carboxylate schiff bases have been reported to target the enzyme udp-n-acetylmuramate/l-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs .
Mode of Action
For instance, 2-aminothiazole-4-carboxylate Schiff bases were found to act as antagonists against the target enzyme UDP-N-acetylmuramate/l-alanine ligase . This suggests that ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate might also interact with its target in a similar manner.
Biochemical Pathways
Based on the potential target of similar compounds, it can be inferred that this compound may affect the bacterial cell wall synthesis pathway .
Pharmacokinetics
Similar compounds have been reported to show high drug-likeness scores and notable lead-like properties , suggesting that this compound might also exhibit favorable pharmacokinetic properties.
Result of Action
Similar compounds have been reported to show significant antibacterial and antifungal potential , suggesting that this compound might also exhibit similar effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-amino-1-(2,4-dichlorobenzoyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3/c1-2-21-13(20)9-6-17-18(11(9)16)12(19)8-4-3-7(14)5-10(8)15/h3-6H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZSJPGBFWYKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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